(3-Amino-5-methoxyphenyl)(phenyl)methanone
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Overview
Description
(3-Amino-5-methoxyphenyl)(phenyl)methanone is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of an amino group at the 3-position and a methoxy group at the 5-position on the phenyl ring, with a phenyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methoxyphenyl)(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of Suzuki-Miyaura coupling, where 3-amino-5-methoxyphenylboronic acid is coupled with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-methoxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of (3-Nitro-5-methoxyphenyl)(phenyl)methanone.
Reduction: Formation of (3-Amino-5-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5-methoxyphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Amino-5-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the amino and methoxy groups can enhance its binding affinity and selectivity for certain targets. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(3-Methoxyphenyl)(phenyl)methanone: Lacks the amino group, which may reduce its potential as an enzyme inhibitor.
(3-Amino-5-chlorophenyl)(phenyl)methanone: Contains a chlorine atom instead of a methoxy group, which may alter its chemical properties and biological activity.
Uniqueness
(3-Amino-5-methoxyphenyl)(phenyl)methanone is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62261-63-6 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(3-amino-5-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-11(7-12(15)9-13)14(16)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
InChI Key |
YWWDNLDFNZNCMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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